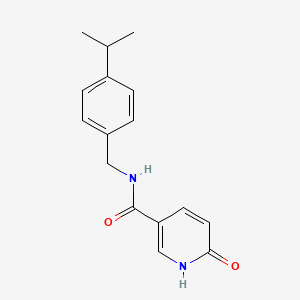![molecular formula C21H19N7O B5515583 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5515583.png)
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N’-(2-methylphenyl)urea” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the reaction of an aryl halide with an imidazole . For example, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst yields a compound that can be further reacted with substituted acetophenones to yield corresponding chalcones .Molecular Structure Analysis
The molecular structure of “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N’-(2-methylphenyl)urea” likely includes an imidazole ring, a pyrimidine ring, and phenyl groups. The imidazole ring is a five-membered ring with two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N’-(2-methylphenyl)urea” could include reactions typical of imidazole and pyrimidine rings. For instance, imidazole rings can undergo N-arylation reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Research
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea derivatives have been studied for their anticancer properties. For example, Bazin et al. (2016) discovered that 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy-phenyl)urea exhibited cytostatic activity against non-small cell lung cancer cell lines. This compound induced the overexpression of the TP53 gene, suggesting its potential in reactivating mutant p53 in these cancer cells (Bazin et al., 2016).
Plant Biology and Agriculture
Urea derivatives, including those structurally similar to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea, have shown promise in plant biology. Ricci and Bertoletti (2009) highlighted that some urea derivatives possess cytokinin-like activity and can enhance adventitious root formation, crucial in in vitro plant morphogenesis (Ricci & Bertoletti, 2009).
Chemical Synthesis and Reactions
Altural and Kollenz (1990) studied the reactions of certain pyrimidine derivatives, leading to the formation of N,N'-disubstituted ureas and imidazolyl-pyrimidinones. This type of research is vital for understanding the chemical properties and reactions involving compounds like N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea (Altural & Kollenz, 1990).
Enzyme Inhibition and Antioxidant Activity
Urea derivatives have been explored for their enzyme inhibition properties and potential antioxidant activities. For example, Mustafa et al. (2014) synthesized urea derivatives and assessed their effects on various enzymes, observing inhibition ranges and noting the compounds' effects on a prostate cancer cell line (Mustafa, Perveen, & Khan, 2014).
Chemical Reactions and Synthesis Techniques
Research has also been conducted on the synthesis and reactions of related compounds. Peng et al. (2008) applied a Pd(OAc)2/[mmim]I catalyst system for the oxidative carbonylation of amines to carbamates, ureas, and 2-oxazolidinones, demonstrating the versatility of these compounds in chemical synthesis (Peng et al., 2008).
Zukünftige Richtungen
The future directions for research on “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N’-(2-methylphenyl)urea” could include further exploration of its potential biological activities and the development of new drugs based on its structure . Given the broad range of activities exhibited by imidazole-containing compounds, there is potential for the development of novel drugs .
Eigenschaften
IUPAC Name |
1-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c1-15-4-2-3-5-18(15)27-21(29)26-17-8-6-16(7-9-17)25-19-12-20(24-13-23-19)28-11-10-22-14-28/h2-14H,1H3,(H,23,24,25)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDRQYUTAYQSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)
![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)
![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)
![2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5515580.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)
![N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5515601.png)